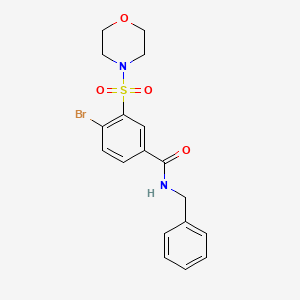

N-benzyl-4-bromo-3-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-benzyl-4-bromo-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O4S/c19-16-7-6-15(18(22)20-13-14-4-2-1-3-5-14)12-17(16)26(23,24)21-8-10-25-11-9-21/h1-7,12H,8-11,13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVYAXBKQQLYGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 4-Bromo-3-Aminobenzoic Acid Derivatives

A foundational route involves sulfonylation of 4-bromo-3-aminobenzoic acid precursors. The morpholine sulfonyl group is introduced via reaction with morpholine-4-sulfonyl chloride under basic conditions. Key steps include:

-

Amination and Bromination :

-

Sulfonylation :

-

Benzamide Formation :

Table 1. Reaction Conditions for Sulfonylation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents hydrolysis |

| Sulfonyl Chloride (eq) | 1.5 | Minimizes di-substitution |

| Solvent | DCM | Enhances solubility |

| Base | Et₃N (2.0 eq) | Neutralizes HCl |

Pyrylium Tetrafluoroborate-Mediated Coupling

Recent advances leverage pyrylium tetrafluoroborate (Pyry-BF₄) to activate sulfonamides for nucleophilic substitution, as demonstrated in analogous syntheses.

-

Activation Protocol :

-

Benzylation :

Table 2. Yield Optimization with Pyry-BF₄

| Parameter | Variation Range | Optimal Outcome |

|---|---|---|

| Pyry-BF₄ Equivalents | 1.1–2.5 | 2.0 eq (81% yield) |

| MgCl₂ Equivalents | 2.0–3.0 | 2.55 eq |

| Reaction Time | 3–8 hours | 5 hours |

Industrial-Scale Considerations

Solvent and Catalyst Selection

Byproduct Management

-

Di-Sulfonation : Controlled via incremental sulfonyl chloride addition and real-time HPLC monitoring.

-

Residual Pyry-BF₄ : Removed by silica gel filtration, reducing downstream purification costs.

Analytical Validation

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-bromo-3-(morpholinosulfonyl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with conditions involving polar solvents and mild temperatures.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Therapeutic Applications

1.1 Inhibition of Autotaxin

One of the most significant applications of N-benzyl-4-bromo-3-(morpholinosulfonyl)benzamide is its role as an inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which is implicated in cancer progression and metastasis. Research indicates that this compound exhibits potent inhibitory activity against autotaxin, with an IC50 value around 9 nM, making it one of the most effective inhibitors in its class . This inhibition can reduce the invasive capabilities of cancer cells, particularly in melanoma models.

1.2 Pain Management

The compound has also been explored for its potential as an analgesic agent. Its structural characteristics suggest that it may interact with opioid receptors, specifically the κ-opioid receptor (KOR), which is known for mediating pain relief without the side effects associated with traditional opioids . Studies have shown that derivatives based on similar scaffolds exhibit potent antinociceptive effects in animal models, indicating a promising avenue for pain management therapies.

Structure-Activity Relationship (SAR)

The optimization of this compound has led to various analogs with enhanced potency and selectivity. For instance, modifications to the benzamide moiety have yielded compounds with significantly improved IC50 values against autotaxin . The SAR studies indicate that small changes in substituents can drastically alter biological activity, highlighting the importance of detailed molecular design in drug development.

Case Studies and Research Findings

Several studies illustrate the practical applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzyl and bromine groups may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Bromine at C4 is shared with compounds in and , but its combination with a sulfonyl group in the target compound may synergistically modulate electronic effects.

- Unlike halogen-rich derivatives (e.g., ), the target compound lacks fluorine or chlorine, which could reduce its metabolic stability in pharmaceutical contexts .

Implications :

- Higher molecular weight and polarity (vs. and ) suggest lower solubility in non-polar solvents, necessitating polar aprotic solvents for reactions.

Functional and Application-Based Comparisons

Pharmaceutical Potential

- Neuroleptic analogs: Benzamide derivatives like amisulpride and sulpiride (noted in ) share structural motifs with the target compound but prioritize aromatic sulfonamide groups for dopamine receptor binding. The morpholinosulfonyl group in the target compound could mimic these interactions, though pharmacological data are absent in the evidence.

- Antimicrobial activity: The modified poly(ester amide) resin in demonstrates that benzamide derivatives with polar substituents (e.g., hydroxyethyl) enhance antimicrobial properties. The target compound’s morpholinosulfonyl group may offer similar advantages.

Biological Activity

N-benzyl-4-bromo-3-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a complex structure that includes a benzamide core, a bromine atom, and a morpholinosulfonyl group. The synthesis typically involves several steps:

- Bromination : A benzamide precursor is brominated to introduce the bromine atom.

- Sulfonylation : The morpholinosulfonyl group is introduced through a sulfonylation reaction.

- Benzylation : The final step involves the introduction of the benzyl group to yield the target compound.

This multi-step synthesis allows for the exploration of various derivatives that may enhance biological activity.

The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly proteins and enzymes. The sulfonyl group forms strong interactions with these targets, potentially inhibiting their activity. The presence of the benzyl and bromine groups may enhance binding affinity and specificity, making this compound a candidate for drug development in various therapeutic areas, including oncology and infectious diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives:

- Cell Line Studies : In vitro assays have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures demonstrated IC50 values ranging from 2.88 µM to 62.88 µM against multiple cancer cell lines, indicating significant antiproliferative activity .

- Mechanisms of Action : These compounds often induce apoptosis through multiple pathways, including the activation of caspase-3 and modulation of BAX expression, which are critical in programmed cell death processes .

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 4a | MCF-7 | 2.88 | Apoptosis induction |

| 4e | HepG-2 | 13.95 | Cell cycle arrest |

| 17m | MCF-7 | 0.75 | Caspase activation |

Other Biological Activities

Beyond anticancer properties, this compound may also exhibit other biological activities:

- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents, inhibiting the growth of various pathogens.

- Enzyme Inhibition : The compound's sulfonamide moiety suggests potential as an inhibitor for certain enzymes involved in disease pathways.

Study on NSCLC

A notable study investigated a related compound's efficacy against non-small cell lung cancer (NSCLC). The compound was found to inhibit five NSCLC cell lines with FGFR1 amplification, demonstrating IC50 values between 1.25 µM and 2.31 µM. This study revealed that the compound arrested the cell cycle at the G2 phase and induced apoptosis through FGFR1 inhibition .

Structure-Activity Relationship (SAR)

Research on structure-activity relationships has identified that modifications in the benzamide structure significantly affect biological activity. For example, para-substituted phenyl rings enhance antitumor potential, while specific substitutions can improve selectivity against cancer cells compared to normal cells .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of N-benzyl-4-bromo-3-(morpholinosulfonyl)benzamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example, sulfonamide formation typically involves coupling a benzamide precursor with morpholinosulfonyl chloride under anhydrous conditions. Key factors include:

- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity and solubility .

- Purification : Employ silica gel chromatography with a gradient eluent (e.g., ethyl acetate/hexane) to isolate the product, followed by recrystallization for high purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substitution patterns, focusing on deshielded protons near the bromo and sulfonyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and isotopic patterns, critical for distinguishing bromine’s split .

- Computational Analysis : Density Functional Theory (DFT) calculations predict electronic effects of the morpholinosulfonyl group on the benzamide core, aiding in understanding reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound?

- Methodological Answer :

- Analog Synthesis : Replace the bromo group with other halogens (e.g., Cl, I) or electron-withdrawing groups (e.g., NO) to assess electronic effects on target binding .

- Biological Assays : Test inhibitory activity against enzymes like kinases or proteases, using fluorescence-based assays (e.g., FRET) to quantify IC values. Compare with morpholinosulfonyl-free analogs to isolate the sulfonyl group’s contribution .

- Data Interpretation : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Q. What experimental strategies resolve contradictions in crystallographic data for sulfonamide-containing compounds?

- Methodological Answer :

- Crystallization : Grow single crystals via slow vapor diffusion (e.g., dichloromethane/pentane) and collect high-resolution X-ray data using synchrotron radiation .

- Refinement : Use SHELXL for small-molecule refinement, focusing on resolving disorder in the morpholino ring or sulfonyl group. Apply restraints for thermal parameters to stabilize convergence .

- Validation : Cross-check with spectroscopic data (e.g., IR for S=O stretches) to ensure crystallographic models align with experimental observations .

Q. How can researchers assess polymorphic forms of this benzamide derivative and their implications?

- Methodological Answer :

- Screening : Perform solvent-mediated polymorph screening using 10+ solvents (e.g., ethanol, toluene) under varying cooling rates .

- Characterization : Use PXRD to identify distinct crystal forms and DSC to compare thermodynamic stability. The orthorhombic form (analogous to benzamide Form II) may exhibit lower melting points .

- Bioimpact : Evaluate solubility differences between polymorphs via shake-flask assays, as metastable forms often enhance dissolution rates .

Q. What statistical methods are recommended for analyzing contradictory bioactivity data in high-throughput screens?

- Methodological Answer :

- Data Normalization : Apply Z-score normalization to account for plate-to-plate variability in HTS .

- Outlier Detection : Use robust regression (e.g., RANSAC) to identify and exclude outliers caused by compound precipitation or assay interference .

- Validation : Confirm hits via dose-response curves (3+ replicates) and orthogonal assays (e.g., SPR for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.